molecular formula C7H16O2 B3053930 6-Methoxyhexan-1-ol CAS No. 57021-65-5

6-Methoxyhexan-1-ol

Cat. No. B3053930
CAS RN: 57021-65-5
M. Wt: 132.2 g/mol
InChI Key: CROLBRYGLOVQCD-UHFFFAOYSA-N
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Description

6-Methoxyhexan-1-ol is a chemical compound with the CAS Number: 57021-65-5 . It has a molecular weight of 132.2 and its IUPAC name is 6-methoxy-1-hexanol . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 6-Methoxyhexan-1-ol is C7H16O2 . The InChI Code is 1S/C7H16O2/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3 . This indicates that the molecule consists of a hexanol chain with a methoxy group attached to the sixth carbon atom.


Physical And Chemical Properties Analysis

6-Methoxyhexan-1-ol has a boiling point of 112 °C (under a pressure of 18 Torr) and a predicted density of 0.893±0.06 g/cm3 . The compound is a liquid at normal storage temperatures .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Oxidation of Hex-1-ene : Hex-1-ene reacts with thallium(III) acetate in methanol, leading to compounds like 2-methoxyhexylthallium diacetate, 1-bromo-2-methoxyhexane, and 2-methoxyhexanol, demonstrating the compound's role in chemical synthesis (Bloodworth & Lapham, 1981).

Pharmacological Research

  • Anticancer Properties : Research on ellipticine derivatives, which include methoxy compounds, has shown their potential in treating advanced breast cancer. These compounds interact with DNA and inhibit topoisomerase II (Ohashi & Oki, 1996).
  • Apoptosis Induction in Cancer Cells : 1-Methoxy-canthin-6-one, a related compound, induces apoptosis in various cancer cell lines and synergizes with tumor necrosis factor-related apoptosis-inducing ligand, suggesting therapeutic potential in cancer treatment (Ammirante et al., 2006).

Food Chemistry and Sensory Analysis

  • Bitter Taste in Carrots : Studies indicate that methoxy compounds contribute to the bitter off-taste in carrots. Quantitative analyses have shown a correlation between the concentration of certain methoxy compounds and the intensity of bitterness in carrot products (Czepa & Hofmann, 2004).

Fragrance and Aromatic Compounds

  • Synthesis of Fragrance Components : Research on synthesizing 6-Methoxy-4H-1-benzopyran-7-ol, a major flavor compound of Wisteria sinensis, shows the application of methoxy compounds in creating fragrances and flavoring agents (Demyttenaere et al., 2002).

Biomedical Research

  • Alzheimer's Disease Treatment : A study on 5-aroylindolyl-substituted hydroxamic acids, including methoxybenzoyl compounds, demonstrated potential in treating Alzheimer's disease. These compounds showed neuroprotective activity and are potential candidates for future therapies (Lee et al., 2018).

Nanotechnology and Cancer Diagnostics

  • Cancer Cells and Tumors Diagnosis : A study using a moving nano molecule, including a methoxy compound, interacted with a two-mode field for the diagnosis of human cancer cells, tissues, and tumors. This research highlights the role of methoxy compounds in advanced diagnostic techniques (Alireza et al., 2019).

Antioxidant Activity

  • Antioxidant Properties : (+)-Bergenin, isolated from Sacoglottis uchi, demonstrated antioxidant activity, with methoxyl groups playing a crucial role in radical attack and reaction specificity. This indicates the potential of methoxy compounds in developing antioxidant agents (De Abreu et al., 2008).

Anti-Inflammatory Research

  • Anti-Inflammatory Compounds : A study on 4-(6-methoxy-2-naphthyl)butan-2-one and related analogs showed significant anti-inflammatory activity, highlighting the potential of methoxy compounds in developing new anti-inflammatory drugs (Goudie et al., 1978).

Neuroprotection Research

  • Neuroprotection in Cortical Neurons : The compound 1-methoxyoctadecan-1-ol, isolated from Uncaria sinensis, demonstrated neuroprotective effects in primary cortical neurons and in a photothrombotic ischemia model, suggesting its potential in treating neurological disorders (Jang et al., 2014).

Textile Industry Applications

  • Disperse Dyes for Polyester Fibres : Azo dyes synthesized from 6-amino-2-methoxy-quinoxaline were applied on polyester fibers, demonstrating the utility of methoxy compounds in textile dyeing processes (Rangnekar & Tagdiwala, 1987).

Phytochemistry and Antifungal Activity

  • Antifungal Phytoalexin : 6-Methoxymellein, a common phytoalexin produced by carrot roots, exhibited broad antimicrobial spectrum and inhibited the growth of various fungi, yeasts, and bacteria, indicating its potential in developing antifungal agents (Kurosaki & Nishi, 1983).

Green Chemistry Applications

  • Catalysis in Green Chemistry : The methoxycarbonylation of hexanediamine by dimethyl carbonate using CH3COONa as a catalyst demonstrated the role of methoxy compounds in green chemistry and organic synthesis (Sun et al., 2010).

Plant-Derived Compounds

  • Isolation of Cytotoxic and Antifungal Compounds : From the metabolites of endophytic fungi in Dendrobium officinale, compounds with methoxy groups were isolated, showing notable cytotoxic and antifungal activities against various pathogens and human cancer cell lines (Wu et al., 2015).

Materials Science

  • Synthesis of Oligomers Related to Nylon 6 : Research on the synthesis of end-capped oligomers related to nylon 6 from a derivative of 6-aminohexanoic acid highlights the application of methoxy compounds in materials science and polymer chemistry (Brooke et al., 1997).

Safety And Hazards

The compound is associated with certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

6-methoxyhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-9-7-5-3-2-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROLBRYGLOVQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505747
Record name 6-Methoxyhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyhexan-1-ol

CAS RN

57021-65-5
Record name 6-Methoxyhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (NaH) (50%, 6.12 g) suspended in tetrahydrofuran (THF) (60 ml) was added to a solution of 1,6-hexanediol (15.0 g) in THF (200 ml), and kept at 60° C. until gas evolution stopped. After cooling, a solution of methyl iodide (12 ml) in THF (35 ml) was added and kept overnight at room temperature. The crude product obtaind after the usual work-up was chromatographed to give 6-methoxy-1-hexanol. Yield; 8.16 g
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hamada, M Sumida, R Yamazaki… - The Journal of …, 2023 - ACS Publications
The oxidative deprotection of benzyl (Bn) groups using nitroxyl-radical catalyst 1 and co-oxidant phenyl iodonium bis(trifluoroacetate) (PIFA) is reported. This catalyst is highly active for …
Number of citations: 3 pubs.acs.org
ME Kuehne, L He, PA Jokiel, CJ Pace… - Journal of Medicinal …, 2003 - ACS Publications
… 4-(1,3-Dioxolan-2-yl)-6-methoxyhexan-1-ol (10b). 5a To a stirred solution of borane−THF (1 M, 8.1 mL, 8.1 mmol) at −10 C, was added, dropwise, a solution of 2-methyl-2-butene in THF …
Number of citations: 48 pubs.acs.org
MP Rainka, MS Dowling, CHR King, H Meckler… - …, 2006 - thieme-connect.com
… was filtered through a plug of Celite, eluting with EtOH (200 mL), and the filtrate solvents were removed under reduced pressure to afford 4-[1,3]dioxolan-2-yl-6-methoxyhexan-1-ol (9) …
Number of citations: 1 www.thieme-connect.com
Z Rajic, A Tovmasyan, OL de Santana… - Journal of Inorganic …, 2017 - Elsevier
We disclose here the studies that preceded and guided the preparation of the metal-based, redox-active therapeutic Mn(III) meso-tetrakis(N-n-butoxyethylpyridyl)porphyrin, MnTnBuOE-…
Number of citations: 23 www.sciencedirect.com

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